molecular formula C11H16N2O B11955658 1-Isopropyl-3-(p-tolyl)urea CAS No. 110363-52-5

1-Isopropyl-3-(p-tolyl)urea

Cat. No.: B11955658
CAS No.: 110363-52-5
M. Wt: 192.26 g/mol
InChI Key: VUZFWAUPYVYJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(p-tolyl)urea is an organic compound with the molecular formula C11H16N2O It is a urea derivative characterized by the presence of an isopropyl group and a p-tolyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(p-tolyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. A common method involves the reaction of isopropylamine with p-tolyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or p-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: New urea derivatives with substituted functional groups.

Scientific Research Applications

1-Isopropyl-3-(p-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-3-(p-tolyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl group provides steric hindrance, influencing its reactivity and interactions with other molecules. The p-tolyl group contributes to its aromatic character, affecting its solubility and stability.

Properties

CAS No.

110363-52-5

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(4-methylphenyl)-3-propan-2-ylurea

InChI

InChI=1S/C11H16N2O/c1-8(2)12-11(14)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,12,13,14)

InChI Key

VUZFWAUPYVYJRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.